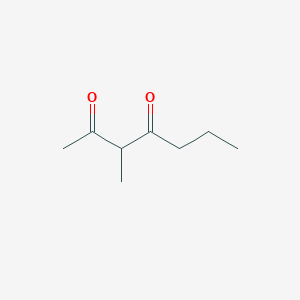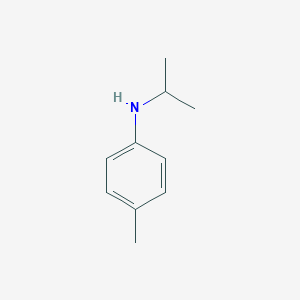
4-methyl-N-(propan-2-yl)aniline
Vue d'ensemble
Description
4-methyl-N-(propan-2-yl)aniline is a chemical compound with the CAS Number: 10436-75-6 and a molecular weight of 149.24 . It is also known by its IUPAC name, N-isopropyl-4-methylaniline . The compound is in liquid form .
Synthesis Analysis
The synthesis of anilines, such as 4-methyl-N-(propan-2-yl)aniline, can involve various methods . One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 4-methyl-N-(propan-2-yl)aniline is represented by the InChI code: 1S/C10H15N/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3 . This indicates that the compound consists of 10 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
4-methyl-N-(propan-2-yl)aniline is a liquid at room temperature . It has a molecular weight of 149.24 .Applications De Recherche Scientifique
Application in Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : 4-methyl-N-(propan-2-yl)aniline is used in the synthesis of pyrimidinamine derivatives, which are considered promising agricultural compounds due to their outstanding activity and unique mode of action .
- Methods of Application or Experimental Procedures : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism .
- Results or Outcomes : The new compounds showed excellent fungicidal activity. Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus the commercial fungicide tebuconazole (1.65 mg/L) .
Application in Polymer Chemistry
- Specific Scientific Field : Polymer Chemistry .
- Summary of the Application : 4-methyl-N-(propan-2-yl)aniline is used in the synthesis of new polyaniline (PANI) derivatives. These derivatives are used as sensors due to their high sensitivity to moisture and ammonia .
- Methods of Application or Experimental Procedures : A series of new PANI derivatives were synthesized based on an ortho-substituted aniline derivative. The structures and composition of the polymers were confirmed by various spectroscopic techniques, including proton nuclear magnetic resonance (1H NMR), carbon nuclear magnetic resonance (13C NMR), Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .
- Results or Outcomes : The synthesized polymers showed a change in surface morphology from a heterogeneous hierarchical to spherical structure upon changing the substituent in the aniline monomers. The polymers are soluble in common organic solvents, so they can be used to make films. Their electrical properties were studied and their high sensitivity to moisture and ammonia was demonstrated .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
4-methyl-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQZTBCIXIXKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(propan-2-yl)aniline | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

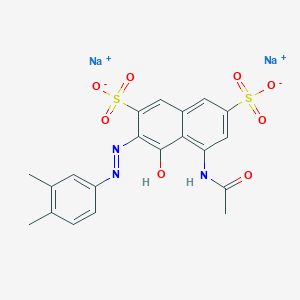
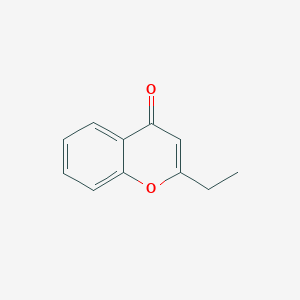
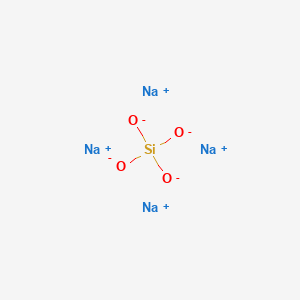
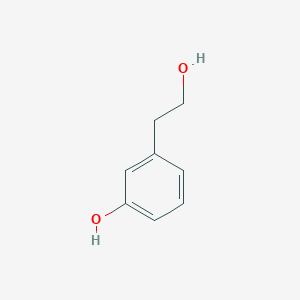
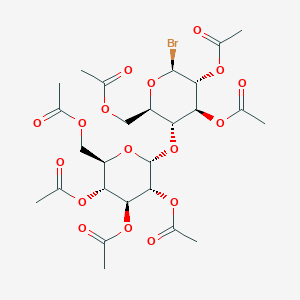
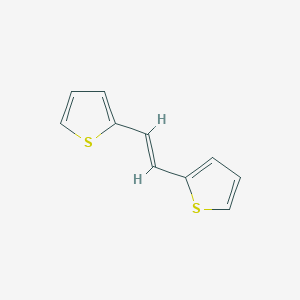
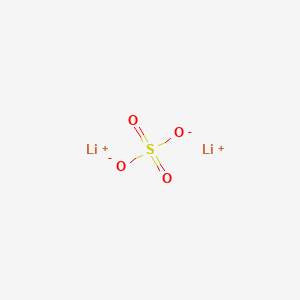
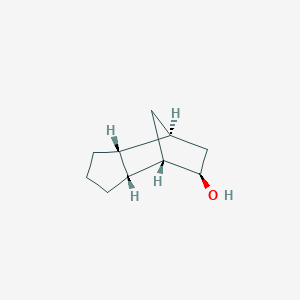
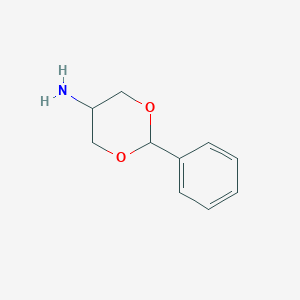
![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)

![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)

